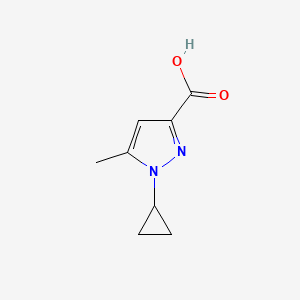

1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid is a chemical compound with the molecular formula C8H10N2O2. This compound belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, making them valuable scaffolds in various chemical and pharmaceutical applications .

作用機序

Mode of Action

The exact mode of action of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid is currently unknown due to the lack of specific studies on this compound . . The specific interactions and resulting changes would depend on the compound’s structure and the nature of the target .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets .

準備方法

The synthesis of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of cyclopropyl hydrazine with 3-methyl-2-butanone, followed by cyclization and subsequent carboxylation to yield the desired product . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, utilizing catalysts and controlled environments to ensure consistency and efficiency .

化学反応の分析

1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

科学的研究の応用

Agricultural Chemistry

1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid is utilized as a building block in the synthesis of agrochemicals, particularly herbicides. These herbicides are crucial for controlling unwanted plant growth, thereby enhancing crop yields. Research has demonstrated that this compound exhibits promising properties in inhibiting specific enzymes related to plant growth regulation, which can lead to effective pest management strategies .

Pharmaceutical Development

In the pharmaceutical industry, this compound serves as an intermediate in the production of various medications. Its structural properties allow it to interact with biological targets, influencing metabolic pathways and enzyme activities. This interaction is vital for drug discovery and development processes aimed at treating specific health conditions.

Biochemistry

The compound plays a significant role in biochemical assays, aiding researchers in understanding metabolic pathways and enzyme activities. It can act as both an inhibitor and an activator of specific enzymes, altering their catalytic functions through binding interactions. This modulation of enzyme activity is crucial for elucidating the mechanisms underlying various biochemical processes .

In material science, this compound contributes to the formulation of advanced materials, including polymers and coatings. These materials are essential for creating durable and functional products that meet various industrial needs. The unique chemical structure of this compound allows for modifications that enhance material properties such as strength and resistance to environmental factors .

Analytical Chemistry

The compound is also employed in analytical chemistry methods to detect and quantify other substances. Its ability to interact with various chemical species makes it useful in environmental monitoring and quality control processes within laboratories .

Case Study 1: Enzyme Interaction

A study investigated the effects of this compound on specific enzyme activities in vitro. Results indicated that at low concentrations, the compound enhanced enzyme activity, while higher concentrations led to inhibition. This dose-dependent effect is critical for developing therapeutic applications where precise dosage is essential for efficacy without toxicity .

Case Study 2: Herbicide Development

Research focused on the synthesis of novel herbicides incorporating this compound showed significant efficacy against common agricultural pests. The study highlighted the compound's role in inhibiting target enzymes involved in plant growth regulation, demonstrating its potential as a key ingredient in future herbicide formulations .

類似化合物との比較

1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:

1-Phenyl-3-methylpyrazole-5-carboxylic acid: Similar in structure but with a phenyl group instead of a cyclopropyl group, leading to different chemical and biological properties.

3,5-Dimethylpyrazole-1-carboxylic acid: Lacks the cyclopropyl group, resulting in distinct reactivity and applications.

1-Cyclopropyl-3,5-dimethylpyrazole:

生物活性

1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the cyclopropyl group enhances the compound's reactivity and binding properties, making it a valuable scaffold for drug development.

Biological Activities

This compound exhibits a broad spectrum of biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties, inhibiting the growth of various bacterial strains.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through the modulation of specific signaling pathways .

- Anticancer Properties : Preliminary research indicates that it may inhibit cancer cell proliferation, making it a candidate for further investigation in oncology .

The mechanisms underlying the biological activities of this compound involve several biochemical interactions:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways. For instance, it can interact with cytochrome P450 enzymes, influencing drug metabolism and efficacy.

- Cell Signaling Modulation : It affects various cell signaling pathways, potentially altering gene expression and cellular responses. This modulation can lead to changes in cell proliferation and apoptosis .

- Binding Interactions : The compound binds to specific biomolecules (e.g., proteins and nucleic acids), which can either activate or inhibit their functions. This interaction often involves hydrogen bonding and hydrophobic interactions .

Research Findings

Recent studies have focused on the pharmacological potential and safety profile of this compound. Key findings include:

- Dose-dependent Effects : Research indicates that the biological effects vary with dosage. Low doses may enhance enzyme activity, while high doses could lead to toxicity .

- Stability and Degradation : Laboratory studies have shown that the compound's stability can influence its long-term biological activity. Degradation over time may reduce efficacy .

- Animal Model Studies : In vivo studies have provided insights into its therapeutic potential and side effects, highlighting the importance of dosage optimization for safe application .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Anticancer Research : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

- Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced inflammatory markers, indicating its therapeutic promise in treating inflammatory diseases .

特性

IUPAC Name |

1-cyclopropyl-5-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-4-7(8(11)12)9-10(5)6-2-3-6/h4,6H,2-3H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATWKBGWKGDQEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。